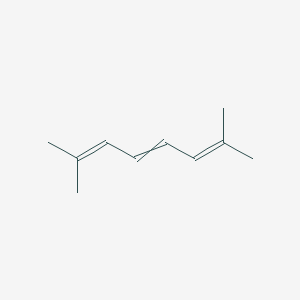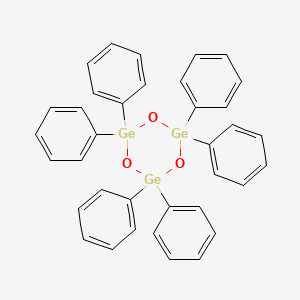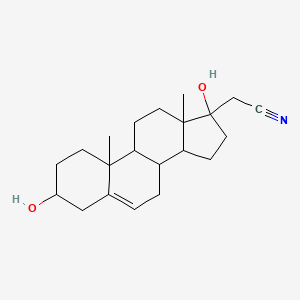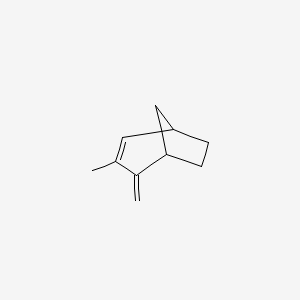
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylenebicyclo(321)oct-2-ene is an organic compound with the molecular formula C10H14 It is a bicyclic compound featuring a unique structure with multiple rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or other electrophiles can lead to substitution products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives may have biological activity and can be used in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.2.1)oct-2-ene: A similar bicyclic compound with a different substitution pattern.
1-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene: Another related compound with a methyl group at a different position.
Uniqueness
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct reactivity and properties compared to other similar bicyclic compounds.
Properties
CAS No. |
49826-53-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
3-methyl-4-methylidenebicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-7-5-9-3-4-10(6-9)8(7)2/h5,9-10H,2-4,6H2,1H3 |
InChI Key |
AUDQUDMLUZNYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC(C2)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


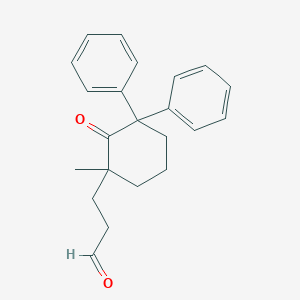
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)

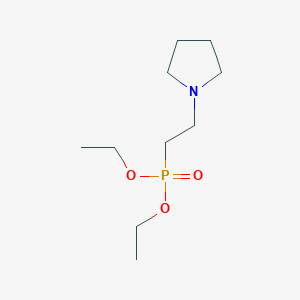
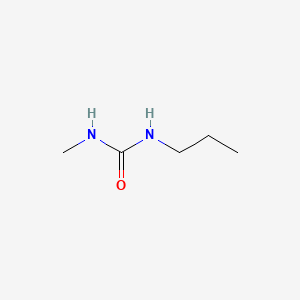
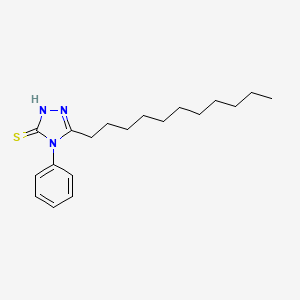
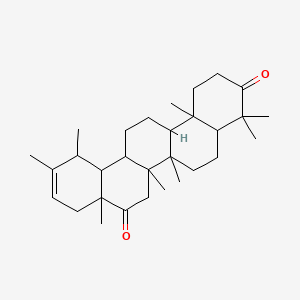
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
